molecular formula C10H11FO3 B1627293 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-80-0

2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627293
CAS No.: 850348-80-0
M. Wt: 198.19 g/mol
InChI Key: VTNXZZBCEHXKNI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a fluorinated phenyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane typically involves the reaction of 3-fluorophenol with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring . The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the dioxolane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxolane ring and the fluorinated phenyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of protein-protein interactions, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane can be compared with other similar compounds, such as:

    2-(3-Chloro-phenoxymethyl)-[1,3]dioxolane: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane: Contains a bromine atom instead of fluorine.

    2-(3-Methyl-phenoxymethyl)-[1,3]dioxolane: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions .

Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNXZZBCEHXKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592242
Record name 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-80-0
Record name 2-[(3-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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